BenchChemオンラインストアへようこそ!

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine

CNS drug discovery Blood-brain barrier Physicochemical properties

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine (CAS 946214-27-3) is a synthetic sulfonamide derivative in which a piperidine ring is N-linked via a propanesulfonyl spacer to a 4-fluorophenoxy moiety. It is utilized as a chemical probe and versatile synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders, inflammatory diseases, and kinase-driven pathways.

Molecular Formula C14H20FNO3S
Molecular Weight 301.38
CAS No. 946214-27-3
Cat. No. B2377817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine
CAS946214-27-3
Molecular FormulaC14H20FNO3S
Molecular Weight301.38
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C14H20FNO3S/c15-13-5-7-14(8-6-13)19-11-4-12-20(17,18)16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
InChIKeyFMBWTPWDBOFVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine (CAS 946214-27-3): A Structurally Defined Sulfonamide Scaffold for CNS and Kinase-Targeted Research


1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine (CAS 946214-27-3) is a synthetic sulfonamide derivative in which a piperidine ring is N-linked via a propanesulfonyl spacer to a 4-fluorophenoxy moiety. It is utilized as a chemical probe and versatile synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders, inflammatory diseases, and kinase-driven pathways [1]. Computed physicochemical properties—including a topological polar surface area (TPSA) of 55 Ų and XLogP3 of 2.5 —indicate moderate lipophilicity and a favorable profile for blood–brain barrier penetration, distinguishing it from more highly substituted analogs.

Why Generic Substitution of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine Fails: Evidence of Scaffold-Dependent Physicochemical and Biological Divergence


The 4-fluorophenoxypropanesulfonyl side chain of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine is not a generic motif. Close analogs—such as the 4-benzylpiperidine variant (CAS 952983-64-1) and the pyrrolidine ring-contracted analog—differ substantially in molecular weight, lipophilicity, and basicity . These physicochemical shifts directly influence target engagement and pharmacokinetic behavior. For example, the addition of a benzyl group increases molecular weight by nearly 90 Da and elevates logP, potentially reducing solubility and altering CNS penetration. The piperidine ring itself, with its higher pKa compared to pyrrolidine, has been demonstrated in the literature to confer superior affinity for certain aminergic GPCRs [1]. Consequently, substituting any of these analogs without a full biological re-evaluation risks misleading structure–activity conclusions and wasted procurement.

Quantitative Differentiator Audit for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine Against Closest Commercial Analogs


Molecular Weight and Lipophilicity Advantage over 4-Benzyl Analog for CNS Lead Optimization

The compound avoids the substantial molecular weight penalty of the 4-benzyl analog, a critical factor in CNS drug design . The unsubstituted piperidine scaffold retains a lower molecular weight (301.38 g/mol) and computed logP (XLogP3 = 2.5), whereas the addition of a benzyl group increases the molecular weight to 391.5 g/mol and, based on the additional carbon atoms and aromatic ring, predictably raises XLogP3 by at least 1.0–1.5 log units . This difference places the target compound in a more favorable CNS multiparameter optimization (MPO) space for lead identification.

CNS drug discovery Blood-brain barrier Physicochemical properties

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeability Potential

The compound's TPSA of 55 Ų falls below the generally accepted threshold of 60–70 Ų for passive blood–brain barrier permeation [1]. In contrast, the pyrrolidine ring-contracted analog, while not fully characterized, would possess a similar TPSA but a higher basicity, potentially reducing passive permeability [2]. The 4-benzyl analog, with its additional aromatic ring, would exhibit a TPSA above 55 Ų, likely exceeding the optimal range for CNS penetration.

CNS permeability TPSA Physicochemical property

Piperidine vs. Pyrrolidine Basicity and Its Impact on GPCR Target Affinity

The piperidine ring (pKa ≈ 10.5–11) is significantly more basic than a pyrrolidine ring (pKa ≈ 10.0–10.5) [1]. This increased basicity enhances ionic interactions with aspartate residues in the orthosteric binding pockets of aminergic GPCRs. Published structure–activity relationship (SAR) studies on arylsulfonamide piperidines demonstrate that piperidine-containing analogs exhibit up to 10-fold higher affinity for 5-HT7 receptors compared to their pyrrolidine counterparts [2]. For a researcher exploring aminergic targets, selecting the piperidine scaffold over a pyrrolidine variant is therefore a critical determinant of binding affinity.

GPCR ligands Receptor affinity Basicity

Synthetic Versatility and Handles for Rapid SAR Derivatization

The core scaffold of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine presents four distinct modifiable sites: the piperidine ring, the propyl linker, the sulfonyl group, and the fluorophenoxy moiety. This provides significantly more vectors for chemical modification compared to a simpler analog like 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)pyrrolidine, which lacks the option for substitutions on a five-membered ring [1]. In practice, this synthetic flexibility accelerates the exploration of structure–activity relationships in hit-to-lead campaigns. Chemists can independently modify the piperidine ring at various positions, the linker length, or the aromatic substituent, enabling a multi-dimensional optimization strategy that is not possible with more constrained or less functionalized analogs.

Medicinal chemistry Scaffold Derivatization

Target Application Scenarios for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine Based on Quantitative Differentiators


CNS Lead Optimization Programs Requiring an MPO-Compliant Scaffold

When initiating a CNS drug discovery program, chemists should prioritize 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine over its 4-benzyl analog. The target compound’s lower molecular weight (301.38 vs. 391.5 g/mol) and favorable TPSA (55 Ų) align with CNS MPO guidelines, directly increasing the probability of achieving brain-penetrant leads [1].

Aminergic GPCR Hit-to-Lead Studies

For programs targeting serotonin, dopamine, or adrenergic receptors, this piperidine scaffold should be selected over the pyrrolidine analog. The established class-level advantage in basicity encodes a higher probability of strong ionic anchor interactions within the GPCR orthosteric pocket, as supported by SAR studies on related aryloxypropyl-sulfonamide series [1].

Multi-Vector Chemical Probe Development

Teams requiring an advanced intermediate for rapid parallel synthesis will benefit from this compound's four distinct modifiable sites. This level of synthetic versatility reduces the number of distinct building blocks that must be procured for an initial hit expansion library, as a wider range of analogs can be generated from a single scaffold [1].

Kinase Selectivity Profiling

Preliminary vendor data suggests activity against certain kinases, making this a valid starting point for a kinase inhibitor program. When compared to the more sterically hindered 4-benzyl analog, the unsubstituted piperidine is less likely to experience unfavorable steric clashes in deep ATP-binding pockets, potentially offering a cleaner selectivity profile. This structural hypothesis supports its procurement for initial kinome-wide screening panels [1].

Quote Request

Request a Quote for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.